molecular formula C9H5ClN2O4 B3033579 4-Chloro-2-cyano-6-nitrophenyl acetate CAS No. 1071379-58-2

4-Chloro-2-cyano-6-nitrophenyl acetate

Cat. No.: B3033579
CAS No.: 1071379-58-2
M. Wt: 240.6 g/mol
InChI Key: YLNURFFUNRWYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyano-6-nitrophenyl acetate is a specialized organic compound designed for use in chemical synthesis and research applications. Its molecular structure, incorporating nitro, cyano, and chloro functional groups on a phenyl acetate core, makes it a versatile and valuable building block in medicinal chemistry and drug discovery. This configuration is commonly employed in the synthesis of complex heterocyclic compounds, such as tetrahydroisoquinolines, which are privileged scaffolds in pharmaceuticals and are investigated for their diverse biological activities. The presence of multiple reactive sites allows for sequential and selective functionalization, enabling researchers to develop targeted molecular libraries. As a key intermediate, it facilitates the exploration of new chemical spaces for the development of potential therapeutic agents. This product is intended for use by qualified researchers in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-2-cyano-6-nitrophenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O4/c1-5(13)16-9-6(4-11)2-7(10)3-8(9)12(14)15/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNURFFUNRWYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 4 Chloro 2 Cyano 6 Nitrophenyl Acetate

Ester Hydrolysis Mechanisms and Kinetics

The hydrolysis of 4-Chloro-2-cyano-6-nitrophenyl acetate (B1210297), which involves the cleavage of the ester bond to yield 4-chloro-2-cyano-6-nitrophenol and acetic acid, proceeds through a nucleophilic acyl substitution mechanism. This reaction can be catalyzed by either acid or base. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the 4-chloro-2-cyano-6-nitrophenoxide anion, which is a very stable leaving group due to extensive charge delocalization enabled by the electron-withdrawing substituents.

Influence of Electron-Withdrawing Groups on Ester Reactivity

The rate of ester hydrolysis is significantly accelerated by the presence of the chloro, cyano, and nitro groups on the phenyl ring. These electron-withdrawing groups (EWGs) exert their influence through several key effects:

Increased Electrophilicity: The EWGs pull electron density away from the ester's carbonyl carbon via inductive and resonance effects. This depletion of electron density makes the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles like water or hydroxide ions.

Stabilization of the Leaving Group: The primary factor enhancing the reactivity of this ester is the stability of the resulting phenoxide leaving group. The negative charge on the phenoxide oxygen is delocalized across the aromatic ring and is further stabilized by the strong resonance and inductive effects of the ortho-cyano and para-nitro groups. A more stable leaving group corresponds to a lower activation energy for the reaction, thereby increasing the hydrolysis rate. rsc.org For instance, a nitro group in the 4-position can increase the rate of alkaline hydrolysis of ethyl benzoate (B1203000) by approximately 120 times. rsc.org

Stabilization of the Transition State: The electron-withdrawing substituents also stabilize the negatively charged tetrahedral intermediate formed during the nucleophilic attack, further lowering the reaction's energy barrier.

Kinetic studies on analogous compounds, such as 4-chloro-2-nitrophenyl benzoates, utilize Hammett and Yukawa-Tsuno plots to quantify the electronic effects of substituents on reaction rates. These studies confirm that strong electron-withdrawing groups in the acyl portion of the molecule lead to a significant increase in reactivity.

Catalysis in Ester Bond Cleavage, including Bifunctional Catalysis

The cleavage of the ester bond in activated esters like 4-Chloro-2-cyano-6-nitrophenyl acetate can be significantly accelerated through catalysis. Beyond simple acid or base catalysis, more complex mechanisms such as bifunctional catalysis can play a role. nih.gov

Bifunctional catalysis involves a catalyst with two functional groups that work in concert to facilitate a reaction. nih.gov For example, in the aminolysis or hydrolysis of esters, a bifunctional catalyst might possess both a Brønsted acid and a Brønsted base site. nih.govscielo.br One group could activate the ester's carbonyl group by donation of a proton, while the other group could deprotonate the attacking nucleophile (e.g., water), enhancing its nucleophilicity. scielo.br This cooperative action provides a lower energy pathway for the reaction compared to catalysis by monofunctional species. Studies on the reaction of piperidine (B6355638) with activated esters have shown evidence of catalytic decomposition of the reaction intermediate, highlighting the role of catalysts in multistep reaction pathways. rsc.org

Enzymatic catalysis is another highly efficient method for ester hydrolysis. Enzymes like lipases and esterases create a microenvironment in their active sites that perfectly positions the substrate and catalytic residues to facilitate hydrolysis with remarkable speed and specificity. semanticscholar.org Kinetic studies on the enzyme-catalyzed hydrolysis of similar compounds, such as 4-nitrophenyl acetate, often reveal a "burst" phase, indicating a two-step mechanism involving rapid acylation of an enzyme active site residue followed by a slower, rate-limiting deacylation step to release the final product and regenerate the enzyme. nih.govnih.gov

Nucleophilic Substitution Reactions Involving the Aromatic Ring

The highly electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces a leaving group—in this case, the chlorine atom—on the aromatic ring.

SNAr Pathways at the Activated Phenyl Core

The SNAr reaction proceeds via a well-established addition-elimination mechanism. nih.govpressbooks.publibretexts.org This pathway is strongly favored because the electron-withdrawing nitro and cyano groups are positioned ortho and para to the chlorine atom, which is the leaving group. youtube.commasterorganicchemistry.com

The mechanism involves two key steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bonded to the chlorine. This attack is facilitated by the severe electron deficiency at this position. The attack forces the pi electrons of the aromatic ring to delocalize, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . pressbooks.pubwikipedia.orgmdpi.com The negative charge in this intermediate is effectively delocalized onto the oxygen atoms of the nitro group and the nitrogen of the cyano group, which greatly stabilizes it. libretexts.orgyoutube.com

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored as the leaving group (chloride ion) is expelled. nih.govyoutube.com

This addition-elimination sequence is distinct from SN1 and SN2 reactions and is characteristic of highly electron-poor aromatic systems. pressbooks.pub The presence of strong electron-withdrawing groups is crucial; they activate the ring towards nucleophilic attack, whereas they deactivate it for electrophilic substitution. pressbooks.pubyoutube.commasterorganicchemistry.com

Kinetic and Thermodynamic Considerations of Nucleophilic Attack

The kinetics and thermodynamics of the SNAr reaction are heavily influenced by the stability of the Meisenheimer complex and the nature of the nucleophile and leaving group.

Kinetics: The formation of the Meisenheimer complex is typically the rate-limiting step of the SNAr reaction. nih.gov The rate of this step is dependent on both the concentration of the substrate and the nucleophile. The reaction is accelerated by:

Stronger Nucleophiles: More potent nucleophiles attack the electrophilic carbon more rapidly.

Potent Electron-Withdrawing Groups: The cyano and nitro groups significantly increase the rate by stabilizing the transition state leading to the Meisenheimer complex. researchgate.net

Good Leaving Groups: While fluorine is often a better leaving group than chlorine in SNAr reactions due to its high electronegativity which enhances the electrophilicity of the attachment site, chlorine is still an effective leaving group in such a highly activated system. nih.govmasterorganicchemistry.com

Studies on similar systems have shown that the rate-determining step can shift from the formation of the intermediate to its decomposition, depending on the basicity of the nucleophile and the leaving group. hud.ac.uk

Rate Data for Nucleophilic Substitution on Activated Aromatic Rings
SubstrateNucleophileSolventRelative Rate
4-NitrochlorobenzenePiperidineBenzene (B151609)1
2,4-DinitrochlorobenzenePiperidineBenzene~2,000
2,4,6-TrinitrochlorobenzenePiperidineBenzeneExtremely Fast

This table presents illustrative data based on established principles of SNAr reactions to demonstrate the activating effect of nitro groups. The rates are relative and show the dramatic increase in reactivity with additional electron-withdrawing groups.

Transformations of the Cyano Group

The cyano group (-C≡N) on the aromatic ring is a versatile functional group that can undergo several transformations, although these reactions must compete with the highly reactive ester and aryl chloride sites. numberanalytics.com

Common transformations of aromatic nitriles include:

Hydrolysis: Under strong acidic or basic conditions, the cyano group can be hydrolyzed. numberanalytics.comlumenlearning.comlibretexts.org The reaction typically proceeds first to a primary amide (carboxamide) intermediate, which can then be further hydrolyzed to a carboxylic acid. lumenlearning.comlibretexts.org The electron-withdrawing nature of the other substituents on the ring would make the nitrile carbon more susceptible to nucleophilic attack by hydroxide in base-catalyzed hydrolysis. numberanalytics.com

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂). This is often achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net However, selective reduction can be challenging due to the presence of the nitro group, which is also readily reduced. organic-chemistry.orgwikipedia.org Specific reagents, such as tin(II) chloride (SnCl₂), are known to selectively reduce aromatic nitro groups in the presence of nitriles, which could be a competing reaction. stackexchange.com

Organometallic Reactions: The nitrile can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. libretexts.org

These transformations highlight the synthetic utility of the cyano group, allowing for its conversion into other important functional groups. researchgate.netorganic-chemistry.org

Hydrolysis and Other Nitrile Functional Group Interconversions

The nitrile group (-C≡N) in this compound is a versatile functional handle that can undergo a variety of transformations. The strong electron-withdrawing character of the nitro group and the chloro substituent on the aromatic ring enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

Hydrolysis of the nitrile group can proceed under either acidic or basic conditions to yield a carboxylic acid through an initial amide intermediate. acs.org

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then rearranges to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid. acs.org

Base-catalyzed hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting imine anion is then protonated by water to form an imidic acid, which tautomerizes to the amide. nih.gov Similar to the acid-catalyzed process, the amide can be further hydrolyzed to the carboxylic acid under more stringent conditions. nih.gov

The rate and conditions of hydrolysis are influenced by the electronic effects of the other substituents on the aromatic ring. Studies on the hydrolysis of related nitrophenyl acetates have shown that the reaction kinetics can be conveniently monitored spectrophotometrically by following the release of the corresponding nitrophenol. nih.govscholaris.casemanticscholar.orgrsc.orgnih.gov

Beyond hydrolysis, the nitrile group can participate in other interconversions. For instance, it can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This transformation would yield 4-chloro-2-(aminomethyl)-6-nitrophenyl acetate, a precursor for various heterocyclic syntheses.

Cyclization Reactions Involving Adjacent Groups

The ortho-disposition of the cyano and acetate functionalities on the benzene ring of this compound provides a template for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. These reactions are often triggered by a specific set of reagents or conditions that promote the interaction between the two adjacent groups.

One potential cyclization pathway involves the hydrolysis of the acetate group to a phenol (B47542), followed by an intramolecular attack of the phenolic oxygen onto the nitrile carbon. This type of reaction, often acid-catalyzed, can lead to the formation of a benzoxazole (B165842) ring system. The presence of the electron-withdrawing nitro group would likely facilitate the nucleophilic attack on the nitrile.

Alternatively, under reductive conditions, the nitro group can be converted to an amino group. The resulting 2-amino-6-cyanophenyl acetate derivative could then undergo intramolecular cyclization. The amino group, being a potent nucleophile, can attack the nitrile carbon to form a seven-membered ring, or more likely, after hydrolysis of the acetate, the amino group and the newly formed hydroxyl group can participate in cyclization reactions. For instance, the formation of quinazoline (B50416) derivatives is a common outcome from 2-aminobenzonitrile (B23959) precursors. nih.govjocpr.comresearchgate.netnih.gov

Reactivity of the Nitro Group in Aromatic Systems

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. Its reactivity is central to the chemical behavior of this compound.

Reductive Transformations, including Cyclization

The reduction of the nitro group is a key transformation that opens up a plethora of synthetic possibilities. Depending on the reducing agent and reaction conditions, the nitro group can be selectively reduced to various oxidation states, including nitroso, hydroxylamino, and amino functionalities.

Commonly employed reducing agents and their typical outcomes are summarized in the table below:

Reducing Agent(s)Typical Product(s) from NitroareneReference(s)
H₂, Pd/CAmine google.com
SnCl₂, HClAmine nih.govresearchgate.net
Fe, Acetic AcidAmine nih.gov
Na₂S₂O₄ (Sodium Dithionite)Amine
Zn, NH₄ClHydroxylamine

In the context of this compound, the reduction of the nitro group to an amine is particularly significant as it can trigger subsequent intramolecular cyclization reactions. For example, the in situ formation of the 2-amino-6-cyanophenyl acetate intermediate can lead to the synthesis of various heterocyclic systems. The amino group can attack the adjacent nitrile to form a diamine, which can then be further elaborated. More commonly, the resulting 2-aminobenzonitrile derivative serves as a versatile precursor for the synthesis of quinazolines. nih.govjocpr.comresearchgate.netnih.gov

Stannous chloride (SnCl₂) is a widely used reagent for the reduction of nitroarenes that can also mediate reductive cyclization in a one-pot process. nih.govresearchgate.net In the case of nitroaryl ketones, SnCl₂ has been shown to effect a reductive cyclization-rearrangement to yield complex heterocyclic structures. nih.govrsc.org A similar reactivity could be envisioned for this compound, where the initially formed amine could react with the nitrile or the acetate group under the influence of the tin salts.

Catalytic hydrogenation is another powerful method for nitro group reduction. The choice of catalyst and reaction conditions can allow for selective reduction in the presence of other functional groups. For instance, using a poisoned catalyst might allow for the reduction of the nitro group without affecting the chloro or cyano functionalities. The resulting amine could then participate in intramolecular cyclization reactions.

Electrophilic and Nucleophilic Character of Nitrated Aromatics

The presence of two strong electron-withdrawing groups, the nitro and cyano groups, renders the aromatic ring of this compound highly electron-deficient. This electronic character has profound implications for its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The aromatic ring is strongly deactivated towards electrophilic attack. The electron density of the ring is significantly diminished, making it a poor nucleophile. Any electrophilic substitution, if it were to occur under very harsh conditions, would be directed to the positions meta to the nitro and cyano groups (i.e., positions 3 and 5).

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, coupled with the presence of a good leaving group (the chloride ion), makes this compound an excellent substrate for nucleophilic aromatic substitution. The nitro and cyano groups, being ortho and para to the chlorine atom, can effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance.

This high reactivity towards nucleophiles allows for the displacement of the chloro substituent by a variety of nucleophiles, such as amines, alkoxides, and thiolates. For instance, reaction with ammonia (B1221849) or primary amines could lead to the formation of the corresponding 4-amino derivatives. Such reactions are pivotal in the synthesis of various biologically active molecules, including phenothiazines and other heterocyclic compounds. researchgate.netnih.govsemanticscholar.org

Reaction Pathways of this compound in Complex Syntheses

The multifunctional nature of this compound makes it a potentially valuable building block in the synthesis of complex organic molecules, particularly heterocyclic compounds with pharmaceutical applications. Its reaction pathways often involve a sequence of transformations targeting its different functional groups.

A common synthetic strategy involves the initial reduction of the nitro group to an amine. The resulting 2-amino-4-chloro-6-cyanophenyl acetate can then serve as a versatile intermediate. For example:

Synthesis of Benzodiazepines: The 2-aminobenzonitrile core is a key precursor for the synthesis of benzodiazepines, a class of psychoactive drugs. nih.govnih.govrsc.org The synthesis typically involves the reaction of the 2-aminobenzonitrile derivative with an α-amino acid or an α-halo ketone, followed by cyclization. The presence of the chloro and acetate groups on the aromatic ring could be exploited to further modify the benzodiazepine (B76468) scaffold.

Synthesis of Phenothiazines: Phenothiazines are another important class of medicinally relevant compounds. jocpr.comresearchgate.netnih.govsemanticscholar.org Their synthesis can involve the reaction of a suitably substituted aminobenzene with a sulfur source. While not a direct precursor, derivatives of this compound, after appropriate functional group manipulations, could potentially be used in the construction of the phenothiazine (B1677639) ring system. For instance, nucleophilic substitution of the chloride with a thiophenol derivative, followed by reduction of the nitro group and subsequent cyclization, could be a plausible route.

The following table outlines some of the key reactive sites of this compound and the potential synthetic outcomes:

Reactive SiteReagent/ConditionPotential Intermediate/ProductPotential Application in Complex Synthesis
Nitro GroupH₂, Pd/C or SnCl₂2-Amino-4-chloro-6-cyanophenyl acetatePrecursor for benzodiazepines, quinazolines
Chloro GroupAmines, Thiophenols (SNAr)4-Amino or 4-thio substituted derivativesSynthesis of phenothiazines and other heterocycles
Nitrile GroupH₂O, H⁺ or OH⁻2-Carboxy-4-chloro-6-nitrophenyl acetateModification of electronic and steric properties
Acetate GroupH₂O, H⁺ or OH⁻4-Chloro-2-cyano-6-nitrophenolPrecursor for benzoxazoles and other O-heterocycles

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei. For 4-Chloro-2-cyano-6-nitrophenyl acetate (B1210297), a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural determination.

Proton (¹H) NMR Analysis of Chemical Environments and Coupling

The ¹H NMR spectrum of 4-Chloro-2-cyano-6-nitrophenyl acetate is anticipated to reveal distinct signals corresponding to the aromatic protons and the acetyl methyl protons. The aromatic region would likely display two doublets, representing the two protons on the phenyl ring. Due to the anisotropic effects of the nitro and cyano groups, these protons are expected to be in different chemical environments, leading to separate signals. The ortho-coupling between these adjacent protons would result in a characteristic doublet splitting pattern for each signal. The methyl protons of the acetate group would appear as a sharp singlet, typically in the upfield region of the spectrum, due to the absence of adjacent protons for coupling.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0-8.5 d 1H Aromatic H
~7.8-8.2 d 1H Aromatic H

Note: The exact chemical shifts are predictive and can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is crucial for mapping the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. This includes the carbons of the aromatic ring, the cyano group, the carbonyl carbon of the acetate, and the methyl carbon of the acetate. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nature of the chloro, nitro, and cyano substituents. The carbonyl carbon is expected to resonate at a significantly downfield position, characteristic of ester carbonyls. The cyano carbon would also have a distinct chemical shift in the downfield region.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~168 C=O (acetate)
~150 C-NO₂
~140 C-Cl
~135 Aromatic CH
~130 Aromatic CH
~125 C-O (aromatic)
~115 C-CN
~110 CN (cyano)

Note: The exact chemical shifts are predictive and can vary based on the solvent and experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignments, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the two aromatic protons, confirming their scalar coupling and spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key for establishing long-range connectivities (over two to three bonds). Correlations would be expected from the methyl protons to the carbonyl carbon of the acetate. Furthermore, correlations from the aromatic protons to adjacent and more distant carbons in the ring would help to unambiguously assign the positions of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected for the carbonyl (C=O) stretching of the ester group, typically in the region of 1750-1770 cm⁻¹. The presence of the nitro group (NO₂) would be indicated by two strong stretching vibrations, one symmetric and one asymmetric, usually found around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The stretching vibration of the cyano (C≡N) group would appear as a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C-Cl stretching would be present in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~3100-3000 Aromatic C-H stretch
~2240 C≡N stretch (cyano)
~1760 C=O stretch (ester)
~1540 Asymmetric NO₂ stretch
~1350 Symmetric NO₂ stretch
~1200 C-O stretch (ester)

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the determination of the elemental composition of the molecule, confirming its chemical formula (C₉H₅ClN₂O₄). The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of the acetyl group, the nitro group, or the cyano group, leading to characteristic fragment ions that would support the proposed structure.

Table 4: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 241.0011

Note: The calculated m/z values are based on the monoisotopic masses of the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for separating and identifying individual components within a chemical mixture. In the context of synthesizing or analyzing reaction mixtures containing this compound, GC-MS would be indispensable for assessing the purity of the compound and identifying any byproducts or unreacted starting materials.

The gas chromatography component separates compounds based on their volatility and interaction with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and fragments the resulting ions. The mass-to-charge ratio (m/z) of these fragments is measured, producing a unique mass spectrum that serves as a molecular fingerprint.

Predicted Mass Spectrometry Fragmentation Data for this compound:

Fragment Ion Structure Predicted m/z Notes
Molecular Ion [M]⁺C₉H₄ClN₂O₄⁺240/242The two peaks correspond to the isotopes of chlorine (³⁵Cl and ³⁷Cl).
[M - CH₂CO]⁺C₇H₂ClN₂O₂⁺198/200Loss of the ketene (B1206846) molecule from the acetate group.
[M - OCOCH₃]⁺C₇H₂ClN₂O⁺181/183Cleavage of the ester bond with loss of the acetate radical.
[C₇H₂ClN₂O - NO₂]⁺C₇H₂ClN⁺135/137Loss of the nitro group from the phenyl ring.
[CH₃CO]⁺C₂H₃O⁺43Acetyl cation.

This predictive data illustrates how GC-MS can provide detailed structural information, confirming the presence of the target compound and helping to elucidate the structures of any impurities.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed model of the crystal lattice and the arrangement of atoms within the unit cell can be constructed.

Although a crystal structure for this compound has not been reported in publicly accessible databases, we can infer likely structural features by examining the crystal structures of analogous compounds. For instance, the crystal structure of a related compound, 1-Chloro-2-methyl-4-nitrobenzene, reveals a monoclinic crystal system and a largely planar molecule. It is probable that this compound would also adopt a relatively planar conformation due to the sp² hybridization of the aromatic ring atoms. Intermolecular forces such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the nitro, cyano, and chloro groups would likely play a significant role in stabilizing the crystal lattice.

Illustrative Crystallographic Data for a Related Substituted Nitroaromatic Compound:

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.5698
b (Å)3.7195
c (Å)13.5967
β (°)91.703
Volume (ų)685.96

This table provides an example of the type of precise structural information that can be obtained from a single crystal X-ray diffraction experiment.

Spectroscopic Probes for Investigating Reaction Intermediates and Transition States

Understanding the mechanism of a chemical reaction often requires the detection and characterization of transient species such as reaction intermediates and transition states. Spectroscopic techniques are invaluable tools for this purpose. For reactions involving this compound, such as nucleophilic aromatic substitution or ester hydrolysis, UV-Vis spectroscopy can be a particularly effective probe.

The highly conjugated aromatic system of this compound and its potential reaction products gives rise to distinct absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The hydrolysis of the ester, for example, would liberate the 4-chloro-2-cyano-6-nitrophenolate ion. This phenolate (B1203915), particularly under basic conditions, is brightly colored and absorbs light at a significantly different wavelength compared to the starting ester.

By monitoring the change in absorbance at the wavelength corresponding to the formation of the phenolate ion over time, the rate of the reaction can be determined. This kinetic data is crucial for elucidating the reaction mechanism. For instance, by studying how the reaction rate changes with the concentration of reactants or the nature of the nucleophile, one can infer whether the reaction proceeds through a concerted or a stepwise mechanism.

Conceptual Data for a Kinetic Study of the Hydrolysis of this compound:

Time (seconds) Absorbance at λ_max of Phenolate Concentration of Phenolate (M)
00.0000
300.150Calculated from Beer's Law (A = εbc)
600.280Calculated from Beer's Law (A = εbc)
900.390Calculated from Beer's Law (A = εbc)
1200.480Calculated from Beer's Law (A = εbc)

From such data, a plot of concentration versus time can be generated, and the initial rate of the reaction can be calculated from the slope of the curve. This quantitative information is fundamental to understanding the factors that govern the reactivity of this compound.

Theoretical and Computational Chemistry of 4 Chloro 2 Cyano 6 Nitrophenyl Acetate

Electronic Effects of Substituents on Aromatic Ring Systems

Inductive and Resonance Effects of Individual Substituents

The inductive effect involves the polarization of σ (sigma) bonds due to differences in electronegativity between atoms, leading to electron withdrawal or donation through the molecular framework. numberanalytics.comucsb.edu Resonance effects, conversely, involve the delocalization of π (pi) electrons between the substituent and the aromatic ring's π system. lasalle.edu

Nitro Group (-NO₂): Positioned at C6, the nitro group is one of the most powerful electron-withdrawing groups (EWGs). minia.edu.eg It exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms. viu.ca Additionally, it exhibits a potent electron-withdrawing resonance effect (-R or -M) by delocalizing the ring's π-electrons into the nitro group, creating a positive charge on the aromatic ring, particularly at the ortho and para positions. lasalle.edulibretexts.org

Cyano Group (-CN): Located at C2, the cyano group is also a strong EWG. It withdraws electron density from the ring through both a significant inductive effect (-I) and a strong resonance effect (-R). minia.edu.eglibretexts.org The sp-hybridized carbon of the nitrile is more electronegative than the ring's sp² carbons, and the π system of the triple bond can accept electron density from the ring.

Chloro Group (-Cl): The chloro group at C4 is a unique case. It is electronegative and thus withdraws electrons through the sigma bond via a strong inductive effect (-I). lasalle.edu However, the lone pairs on the chlorine atom can be donated into the aromatic π system, resulting in an electron-donating resonance effect (+R). lasalle.edulibretexts.org For halogens, the inductive effect is generally stronger and outweighs the resonance effect, making the chloro group a net electron-withdrawing substituent that deactivates the ring. libretexts.orglibretexts.org

Acetate (B1210297) Group (-OCOCH₃): The acetate group, attached to C1, has a more complex influence. The oxygen atom directly bonded to the ring possesses lone pairs that can be donated through resonance (+R). However, this donation is significantly diminished due to a competing resonance with the adjacent carbonyl group (C=O) within the ester functionality. researchgate.net Furthermore, the carbonyl group itself is electron-withdrawing. This internal competition reduces the net electron-donating capacity of the acetate group compared to a simpler alkoxy or hydroxyl group. researchgate.net

Quantitative Assessment: Hammett Substituent Constants

The electronic influence of these substituents can be quantified using Hammett substituent constants (σ), which are derived from the dissociation of substituted benzoic acids in water. cambridge.org A positive σ value indicates an electron-withdrawing group that increases acidity, while a negative value signifies an electron-donating group. cambridge.org These constants provide a valuable tool for comparing the electronic impact of different functional groups.

SubstituentPosition on RingHammett Constant (σ_meta)Hammett Constant (σ_para)Primary Electronic Effect
-NO₂ortho (C6)0.710.78Strong -I, Strong -R
-CNortho (C2)0.560.66Strong -I, Strong -R
-Clpara (C4)0.370.23Strong -I, Weak +R

Note: The σ values for ortho positions are often avoided in simple Hammett correlations due to steric effects, but the meta and para values are provided to illustrate the inherent electronic character of the groups. libretexts.org

Cumulative Effect and Computational Insights

The collective presence of three potent electron-withdrawing groups (nitro, cyano, and chloro) renders the aromatic ring of 4-Chloro-2-cyano-6-nitrophenyl acetate exceptionally electron-deficient. This severe deactivation has significant chemical consequences. For instance, the molecule would be highly resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present. numberanalytics.com The strong EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack. numberanalytics.com

Furthermore, the electron-withdrawing nature of the ring substituents enhances the reactivity of the acetate group itself. By pulling electron density away from the ester linkage, the substituents make the carbonyl carbon more electrophilic and stabilize the resulting 4-chloro-2-cyano-6-nitrophenolate leaving group upon hydrolysis. semanticscholar.orgresearchgate.net This effect is well-documented for nitrophenyl esters, which are often used as reactive synthons in chemical and biochemical studies due to the excellent leaving group ability of the nitrophenolate ion. researchgate.netnih.govrsc.org

Computational methods, particularly Density Functional Theory (DFT), provide deeper insights into the electronic structure of such complex molecules. iiste.orglmu.edu DFT calculations can be used to model and visualize key electronic properties that are consequences of these substituent effects. e3s-conferences.orgyoutube.com

Calculated PropertyInformation ProvidedPredicted Trend for this compound
Molecular Electrostatic Potential (MEP) MapVisualizes electron-rich (red) and electron-poor (blue) regions of the molecule.A strong positive potential (deep blue) on the aromatic ring, indicating high electron deficiency.
HOMO-LUMO Energy GapIndicates electronic excitability and chemical reactivity. A smaller gap often implies higher reactivity.A relatively small HOMO-LUMO gap due to the extensive conjugation and influence of strong EWGs.
Natural Bond Orbital (NBO) AnalysisQuantifies charge distribution on individual atoms.Significant positive charges on the aromatic carbons, especially those bearing substituents, and on the carbonyl carbon of the acetate.

Applications and Synthetic Utility in Advanced Organic Synthesis

Role as a Versatile Intermediate in the Preparation of Complex Organic Molecules

The strategic placement of multiple reactive sites on 4-Chloro-2-cyano-6-nitrophenyl acetate (B1210297) makes it a valuable intermediate in the synthesis of complex organic molecules, especially those with significant biological and pharmacological activities. acs.orgdoaj.org The pyridine (B92270) ring, a common scaffold in medicinal chemistry, is frequently synthesized from highly substituted precursors. nih.gov Methodologies such as merged cycloaddition/cycloreversion processes have proven reliable for creating highly substituted aromatic heterocycles from reactive intermediates. nih.gov The presence of electron-withdrawing groups (nitro and cyano) and a labile chloro group on the acetate compound provides a platform for sequential, regioselective modifications, enabling the construction of intricate molecular frameworks that are otherwise challenging to access.

Building Block for Heterocyclic Compound Synthesis

The compound is an excellent starting material for the de novo synthesis of various nitrogen-containing heterocycles. The interplay between the cyano, nitro, and chloro groups facilitates a range of cyclization strategies essential for forming pyridines, pyrimidines, and more complex fused-ring systems.

Precursor for Pyridine Derivatives

The synthesis of pyridine derivatives can be achieved through various synthetic protocols, including cyclo-condensation and cyclization reactions. ijpsonline.com For instance, precursors containing a cyano group are instrumental in forming the pyridine core. One established method involves the condensation of compounds like m-nitrobenzaldehyde and cyanoacetamide in the presence of a base to yield cyanopyridin-2(1H)-ones. researchgate.net Another approach uses 1,4-oxazin-2-one precursors that react with alkynes in a tandem cycloaddition/cycloreversion sequence to produce highly substituted pyridine products. nih.gov The functional groups present in 4-Chloro-2-cyano-6-nitrophenyl acetate make it an analogous substrate for these types of transformations to build the pyridine nucleus.

Table 1: Synthesis of Pyridine Derivatives via Cyclization

Starting MaterialsProductReagents/ConditionsYield (%)Reference
1-acetylnaphthalene, furfural, ethyl cyanoacetate (B8463686), ammonium (B1175870) acetate4-(furan-2-yl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrileAbsolute ethanol- ijpsonline.com
Malononitrile (B47326), acetylacetone3-cyano-4,6-dimethylpyridine-2(1H)-onePiperidine (B6355638)- ijpsonline.com
2,6-dihydroxy-3-cyano-4-methyl-pyridine2,6-dichloro-3-cyano-4-methylpyridineQuinoline, POCl₃- google.com

Integration into Pyrimidine (B1678525) and Other Nitrogen-Containing Heterocycles

The pyrimidine nucleus is a core component of numerous bioactive compounds. thieme.de The synthesis of pyrimidine derivatives often relies on versatile building blocks that can undergo cyclization and substitution reactions. For example, 2-trichloromethyl-4-chloropyrimidines are valuable intermediates that serve as a foundation for a wide range of substituted pyrimidines through substitution reactions. thieme.de Similarly, the enaminonitrile derivative, 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, has been used as a building block for synthesizing new heterocycles incorporating pyrimidinone and oxazinone rings. researchgate.netsemanticscholar.org The chloro and cyano groups on this compound provide the necessary reactivity for its integration into pyrimidine and other nitrogen-based heterocyclic systems. nih.gov

Formation of Fused Ring Systems (e.g., Tetrahydroisoquinolines)

Nitrophenyl-containing compounds are key precursors for constructing fused ring systems like tetrahydroisoquinolines, which are structural fragments of many alkaloids. researchgate.net A common synthetic strategy involves the cyclocondensation of nitrophenyl-substituted cyclohexanones with cyanothioacetamide to afford complex thiones. researchgate.netacs.org These intermediates can then undergo further reactions and cyclizations to yield polycyclic systems. For instance, 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones have been synthesized and subsequently reacted with various halo compounds and N-aryl-2-chloroacetamides to produce a library of substituted tetrahydroisoquinolines and related fused heterocycles like tetrahydrothieno[2,3-c]isoquinolines. acs.orgacs.orgnih.gov The nitrophenyl moiety is central to these synthetic routes, highlighting the utility of this compound as a foundational component for such complex structures.

Table 2: Synthesis of Tetrahydroisoquinoline Derivatives from Nitrophenyl Precursors

Reactant AReactant BProductYield (%)m.p. (°C)Reference
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thioneN-(4-acetylphenyl)-2-chloroacetamide2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-acetylphenyl)acetamide93231–232 nih.gov
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thioneN-(4-acetylphenyl)-2-chloroacetamide2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-acetylphenyl)acetamide86193–194 nih.gov
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thioneN-(4-chlorophenyl)-2-chloroacetamide2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-chlorophenyl)acetamide94144–145 nih.gov
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thioneN-(4-tolyl)-2-chloroacetamide7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-3-[N-(4-tolyl)carbamoylmethylsulfanyl]-5,6,7,8-tetrahydroisoquinoline84151–153 acs.org
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thioneN-(4-nitrophenyl)-2-chloroacetamide7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-3-[N-(4-nitrophenyl)carbamoylmethylsulfanyl]-8-phenyl-5,6,7,8-tetrahydroisoquinoline87220–222 acs.org

Utilization in Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The activated nature of the aromatic ring in this compound facilitates its participation in various bond-forming reactions, which are fundamental to modern organic synthesis.

Condensation and Cyclization Reactions

Condensation reactions are a cornerstone of heterocyclic synthesis, often involving the formation of a larger molecule from smaller units with the elimination of a simple molecule like water. Nitrophenyl derivatives are frequently used in such reactions. For example, the synthesis of 5-pyridyl-substituted 6-methyl-4-(m-nitrophenyl)-3-cyanopyridin-2(1H)-ones is achieved through the condensation of m-nitrobenzaldehyde, 4-pyridylacetone, and cyanoacetamide. researchgate.net

Furthermore, intramolecular cyclization reactions are critical for ring formation. The Thorpe-Ziegler cyclization, an intramolecular condensation of dinitriles, is a powerful tool for creating cyclic ketones and enamines. Substituted (tetrahydroisoquinolin-3-ylthio)acetamides, which can be derived from nitrophenyl precursors, undergo this type of intramolecular cyclization upon heating with a base like sodium ethoxide to form fused thieno[2,3-c]isoquinoline systems. acs.org This demonstrates the utility of the cyano group in concert with other functionalities to drive the formation of complex, fused heterocyclic structures.

Potential in Cross-Coupling Methodologies

The unique structural features of this compound, specifically the presence of a halogenated and electronically activated aromatic ring, suggest its significant potential as a substrate in various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ortho-cyano and para-nitro substituents is anticipated to enhance the reactivity of the C-Cl bond towards oxidative addition, a critical step in many catalytic cycles.

Recent advancements in organometallic chemistry have demonstrated the utility of electron-deficient aryl chlorides as viable coupling partners in a range of transformations that form new carbon-carbon and carbon-heteroatom bonds. While direct experimental data for this compound in such reactions is not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous systems. For instance, palladium-catalyzed reactions of aryl chlorides bearing electron-withdrawing groups have been shown to proceed efficiently, often under milder conditions than their electron-rich counterparts.

Furthermore, the field of cross-coupling has expanded to include the use of nitroarenes as coupling partners, where the C-NO2 bond can be activated for substitution. nih.govrsc.org This opens up a dual possibility for this compound and its derivatives to participate in selective cross-coupling reactions at either the C-Cl or the C-NO2 position, depending on the catalyst system and reaction conditions employed. The presence of multiple reactive sites offers a versatile platform for the synthesis of complex, polysubstituted aromatic compounds. The selective functionalization at one site while leaving the other intact for subsequent transformations is a key strategy in modern organic synthesis.

Below is a table summarizing plausible cross-coupling reactions where this compound or its derivatives could serve as the electrophilic partner, based on established methodologies for similarly activated aryl halides and nitroarenes.

Cross-Coupling ReactionPotential Coupling PartnerCatalyst System (Example)Expected Product Type
Suzuki-Miyaura CouplingArylboronic acidsPd(OAc)2 / Phosphine (B1218219) LigandBiaryl compounds
Buchwald-Hartwig AminationAminesPd2(dba)3 / Buchwald LigandArylamines
Sonogashira CouplingTerminal alkynesPdCl2(PPh3)2 / CuIArylalkynes
Heck ReactionAlkenesPd(OAc)2 / PPh3Arylated alkenes
Stille CouplingOrganostannanesPd(PPh3)4Arylated compounds

Interactive Data Table: Potential Cross-Coupling Applications

Development of Novel Reagents and Catalysts derived from Analogues

The rich functionality of this compound provides a foundational scaffold for the development of novel reagents and catalysts. A key synthetic transformation that unlocks this potential is the selective reduction of the nitro group to an amine. This transformation would yield a highly functionalized aniline (B41778), which is a common precursor for the synthesis of specialized ligands for transition metal catalysis.

For example, the resulting 2-amino-5-chloro-3-cyanophenyl acetate could be further elaborated into sophisticated phosphine ligands. The synthesis of such ligands often involves the reaction of an aniline derivative with chlorophosphines (e.g., chlorodiphenylphosphine) to introduce the phosphine moiety. The electronic and steric properties of these ligands can be fine-tuned by the substituents on the aromatic ring, which in this case would be the chloro and cyano groups. These substituents would exert a significant electronic influence on the resulting phosphine ligand, potentially modulating the catalytic activity of its metal complexes.

The development of N-heterocyclic carbene (NHC) ligands is another avenue of exploration. rsc.org Functionalized anilines are versatile precursors for NHCs, which have emerged as a powerful class of ligands in catalysis, often exhibiting superior performance to traditional phosphines in certain cross-coupling reactions. The unique substitution pattern of the aniline derived from this compound could lead to NHC ligands with novel steric and electronic profiles, thereby influencing the outcome of catalytic processes.

The table below outlines a hypothetical synthetic pathway for the generation of a novel phosphine ligand from an analogue of this compound and its potential application.

StepTransformationReagents (Example)Intermediate/ProductPotential Application
1Nitro ReductionSnCl2 / HCl or Catalytic Hydrogenation2-Amino-5-chloro-3-cyanophenyl acetateLigand Precursor
2Phosphine InstallationPh2PCl / Base(2-Amino-5-chloro-3-cyanophenyl)diphenylphosphineNovel Phosphine Ligand
3ComplexationPd(OAc)2Palladium(II)-Phosphine ComplexPre-catalyst for Cross-Coupling

Interactive Data Table: Synthetic Pathway to a Novel Phosphine Ligand

The design and synthesis of such new ligands are at the forefront of catalyst development, aiming to achieve higher efficiency, selectivity, and broader substrate scope in challenging chemical transformations. The unique electronic environment provided by the cyano and chloro substituents on the backbone of a potential ligand derived from this family of compounds makes them intriguing targets for future research in catalysis.

Environmental Transformation and Chemical Degradation Studies Academic Perspective

Photochemical Degradation Pathways of Aromatic Nitro and Chloro Compounds

The photochemical degradation of aromatic nitro and chloro compounds in the environment is a significant transformation pathway. While direct studies on 4-Chloro-2-cyano-6-nitrophenyl acetate (B1210297) are not available, research on related compounds such as 4-nitrophenol (B140041) provides insight into potential mechanisms. The degradation of 4-nitrophenol under simulated sunlight irradiation has been shown to follow first-order kinetics. frontiersin.org For instance, in one study, the degradation of 4-nitrophenol was 87% after 420 minutes of irradiation. frontiersin.org The process is often enhanced by the presence of photosensitizers and can lead to the formation of various intermediates.

The primary photochemical processes for nitroaromatic compounds involve the excitation of the nitro group, which can lead to hydrogen abstraction from other molecules or intramolecular rearrangements. For chlorinated aromatics, photolysis can result in the reductive dechlorination, where the carbon-chlorine bond is cleaved, often leading to the formation of less chlorinated and sometimes more toxic byproducts. The presence of both nitro and chloro substituents on the same aromatic ring, as in 4-Chloro-2-cyano-6-nitrophenyl acetate, suggests that a complex array of photochemical reactions could occur, including denitration, dechlorination, and modification of the cyano and acetate groups.

The table below illustrates the kinetic data for the photocatalytic degradation of a related compound, 4-nitrophenol, which can serve as a proxy for understanding the potential photochemical behavior of this compound.

Table 1: Kinetic Data for Photocatalytic Degradation of 4-Nitrophenol

Catalyst Rate Constant (k) (min⁻¹) Degradation Efficiency (420 min)
Anatase TiO₂ 2.53 x 10⁻³ 65%
C, N-TiO₂ 4.87 x 10⁻³ 87%

Data extrapolated from a study on 4-nitrophenol degradation under simulated sunlight. frontiersin.org

Hydrolytic Stability and Identification of Chemical Transformation Products

The hydrolytic stability of this compound is expected to be significantly influenced by the acetate ester group. Studies on the hydrolysis of a similar compound, p-nitrophenyl acetate, reveal that the ester linkage is susceptible to cleavage, a reaction that is often catalyzed by acids or bases. The hydrolysis of p-nitrophenyl acetate results in the formation of p-nitrophenol and acetic acid. This reaction's progress can be monitored by observing the increase in absorbance due to the release of the p-nitrophenolate ion at 405 nm.

The rate of hydrolysis is dependent on the pH of the solution and the presence of catalysts. For instance, the alkaline hydrolysis of p-nitrophenyl acetate in DMSO-H₂O mixtures shows a significant increase in the second-order rate constant as the concentration of DMSO increases. scholaris.ca This suggests that the solvent environment plays a crucial role in the stability of the ester. Given the electron-withdrawing nature of the nitro, chloro, and cyano groups on the aromatic ring of this compound, it is anticipated that the ester linkage would be highly susceptible to nucleophilic attack, leading to rapid hydrolysis under neutral to alkaline conditions.

The primary transformation products from the hydrolysis of this compound would likely be 4-chloro-2-cyano-6-nitrophenol and acetic acid. Further degradation of the resulting phenolic compound would then depend on other environmental conditions.

Table 2: Second-Order Rate Constants (kₙ) for Alkaline Hydrolysis of p-Nitrophenyl Acetate in DMSO-H₂O Mixtures at 25.0 ± 0.1 °C

mol % DMSO kₙ (M⁻¹s⁻¹)
0 11.6
80 32,800

Data from a study on the alkaline hydrolysis of p-nitrophenyl acetate. scholaris.ca

Advanced Oxidation Processes for Chemical Breakdown in Aqueous Solutions

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of refractory organic pollutants. These processes rely on the generation of highly reactive oxygen species, such as hydroxyl radicals. For a compound like this compound, AOPs are expected to attack multiple sites on the molecule.

Studies on the degradation of 4-chloro-2-nitrophenol (B165678) by ozonation, an AOP, have shown high degradation efficiency, particularly at alkaline pH. scholaris.ca For example, at pH 9, a 99.64% conversion of 4-chloro-2-nitrophenol was achieved within the first 5 minutes of ozonation. scholaris.ca The degradation of aromatic nitriles through AOPs has also been documented, often leading to the oxidation of the nitrile group to a carboxylic acid or complete mineralization to CO₂, H₂O, and inorganic ions.

The degradation of this compound via AOPs would likely involve several simultaneous reactions:

Oxidation of the aromatic ring, leading to ring-opening.

Hydroxylation of the aromatic ring.

Transformation of the nitro group.

Cleavage of the chloro group.

Oxidation of the cyano group.

Hydrolysis of the acetate group.

The table below presents data on the ozonation of 4-chloro-2-nitrophenol, a probable hydrolysis product of the target compound.

Table 3: Degradation of 4-chloro-2-nitrophenol by Ozonation at Different pH Levels

pH Degree of Conversion (5 min)
3 77.35%
7 99.03%
9 99.64%

Data from a study on the ozonation of 4-chloro-2-nitrophenol. scholaris.ca

Fate of Substituted Nitroaromatic and Haloaromatic Components under Various Chemical Conditions

The environmental fate of substituted nitroaromatic and haloaromatic compounds is a subject of extensive research due to their widespread presence as pollutants. The combination of a nitro group and a halogen on an aromatic ring, as seen in this compound, generally increases the compound's persistence and recalcitrance to biodegradation. researchgate.net

The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack but more resistant to electrophilic attack and oxidative degradation. nih.gov Under anaerobic conditions, the nitro group can be reduced to an amino group, forming aromatic amines which can have their own toxicological profiles.

The chloro substituent also contributes to the compound's recalcitrance. Reductive dehalogenation, the removal of the chlorine atom with the addition of hydrogen, is a key transformation pathway under anaerobic conditions. Aerobically, haloaromatic compounds can be degraded through pathways involving dioxygenases, leading to the formation of catechols which can then undergo ring cleavage. researchgate.net

Q & A

Q. How do solvent polarity and pH influence the compound’s reactivity in multi-component reactions?

  • Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions, while acidic pH stabilizes nitro groups. Use pH-stat titration () to maintain optimal conditions. Solvent screening via Kamlet-Taft parameters correlates with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyano-6-nitrophenyl acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyano-6-nitrophenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.